molecular formula C21H24N6O B2840192 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1798525-36-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2840192
CAS No.: 1798525-36-6
M. Wt: 376.464
InChI Key: WJEIJFOITJSENW-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a structurally complex compound featuring three key motifs: a benzimidazole core, a piperidine-carboxamide scaffold, and a 6-cyclopropylpyrimidin-4-yl substituent. The benzimidazole moiety is a well-established pharmacophore in medicinal chemistry, known for its role in antimicrobial, anticancer, and antifungal agents . The piperidine ring contributes conformational flexibility, which can enhance binding affinity to biological targets, while the pyrimidine group, substituted with a cyclopropyl ring, may influence metabolic stability and solubility .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(22-12-19-25-16-3-1-2-4-17(16)26-19)15-7-9-27(10-8-15)20-11-18(14-5-6-14)23-13-24-20/h1-4,11,13-15H,5-10,12H2,(H,22,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEIJFOITJSENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications in various medical fields, particularly in oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological models, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a cyclopropyl-pyrimidine unit, and a piperidine ring. Its molecular formula is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of approximately 318.40 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation and survival. In particular, it may target pathways associated with phosphodiesterase (PDE) inhibition, which is critical in regulating intracellular signaling cascades.
  • Neuroprotective Effects : Preliminary studies suggest that this compound can cross the blood-brain barrier, offering potential neuroprotective benefits against neurodegenerative diseases by enhancing neuronal survival and function.

Efficacy Studies

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of the compound:

Study TypeModel UsedObservationsReference
In vitroHT-22 Neuroblastoma CellsIncreased cell viability in a dose-dependent manner; IC50 = 12.5 μM
In vivoHCT116 Xenograft MiceSignificant tumor growth inhibition compared to control
Enzyme InhibitionPDE2 ActivityIC50 = 3.67 ± 0.47 μM, comparable to BAY 60-7550

Case Studies

  • Neuroprotection : In a study involving HT-22 cells treated with corticosterone, the compound demonstrated significant protective effects against neurotoxicity, suggesting its potential for treating stress-related disorders.
  • Cancer Therapeutics : In xenograft models using HCT116 cells, treatment with the compound resulted in reduced tumor size and lower expression levels of Ki67, a marker for proliferation, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several benzimidazole- and piperidine-containing derivatives reported in the literature. Below is a comparative analysis based on core motifs, substituents, and biological activities:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity/Properties References
Target Compound Benzimidazole-piperidine-pyrimidine 6-cyclopropylpyrimidin-4-yl, carboxamide Inferred kinase/modulatory potential -
PB4 () Benzimidazole-piperidine Hydrazinecarbothioamide Characterized (NMR, IR, MS); unstated activity
PB5 () Benzimidazole-piperidine Hydroxyhydrazinecarbo-thioamide Characterized; potential antifungal activity
BD288923 () Benzimidazole-piperidine 4-fluorobenzyl, tert-butyl carbamate Synthetic intermediate; no activity reported
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones () Benzimidazole-thiazolidinone Arylidene, phenyl Antifungal activity (Candida spp., Aspergillus)
N-((1H-Benzo[d]imidazol-2-yl)methyl)acetamide () Benzimidazole-acetamide Acetyl Antimicrobial potential (synthetic precursor)
Dimaleate form of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea () Benzimidazole-piperidine-urea 4-cyanophenyl, methylpiperidine, dimaleate salt Patent-protected; likely kinase/GPCR targeting

Structural Differentiation and Implications

Benzimidazole Linkage: The target compound utilizes a methylene bridge (-CH2-) to connect the benzimidazole and piperidine moieties, a feature shared with PB4–PB5 and BD288923 .

Pyrimidine vs. Other Heterocycles :

  • The 6-cyclopropylpyrimidin-4-yl group in the target compound distinguishes it from analogs like PB4–PB5 (hydrazinecarbothioamide) and BD288923 (fluorobenzyl-carbamate). Pyrimidine rings are often associated with kinase inhibition, suggesting the target may interact with ATP-binding domains .

Carboxamide Functionality: The piperidine-4-carboxamide group may enhance hydrogen-bonding interactions compared to urea derivatives () or thiazolidinones (), which could influence bioavailability and binding kinetics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide?

  • Answer : The compound requires multi-step synthesis, typically involving:

  • Step 1 : Condensation of cyclopropyl-substituted pyrimidine with a piperidine precursor under reflux conditions (e.g., DMF as solvent, 80–100°C).
  • Step 2 : Functionalization of the benzoimidazole moiety via reductive amination or nucleophilic substitution .
  • Step 3 : Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond.
  • Key Considerations : Optimize reaction time (monitored via TLC/HPLC) and use chromatography (silica gel or reverse-phase) for purification .

Q. How should researchers characterize the compound’s structural integrity?

  • Answer : Employ a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone (e.g., piperidine methylene groups at δ ~2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ for C22_{22}H24_{24}N6_6O: 413.2085).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Answer :

  • Step 1 : Synthesize analogs with modifications to:
  • Cyclopropyl group : Replace with other small rings (e.g., cyclobutyl) to assess steric effects.
  • Benzoimidazole moiety : Introduce substituents (e.g., -CH3_3, -Cl) to modulate lipophilicity .
  • Step 2 : Test analogs against target receptors (e.g., kinases, GPCRs) using competitive binding assays (IC50_{50} determination).
  • Step 3 : Correlate activity with physicochemical properties (e.g., logP, solubility) to refine lead candidates .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Off-Target Screening : Use panels like Eurofins’ CEREP to rule out non-specific binding .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

Q. How can computational modeling enhance understanding of the compound’s mechanism of action?

  • Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond acceptors .

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